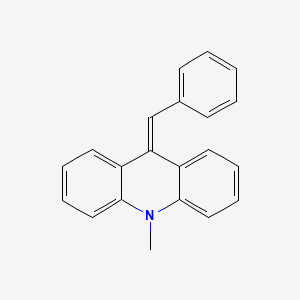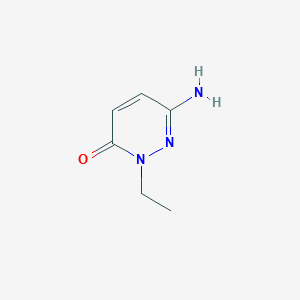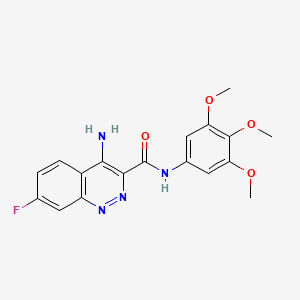
2-((E)-Pent-2-en-1-yl)-3-((Z)-undec-2-en-1-yl)oxirane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((E)-Pent-2-en-1-yl)-3-((Z)-undec-2-en-1-yl)oxirane is an organic compound that belongs to the class of epoxides. Epoxides are characterized by a three-membered cyclic ether structure, known as an oxirane ring. This compound features two distinct alkenyl chains attached to the oxirane ring, with specific E/Z isomerism, which refers to the geometric configuration around the double bonds in the alkenyl chains.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((E)-Pent-2-en-1-yl)-3-((Z)-undec-2-en-1-yl)oxirane typically involves the epoxidation of alkenes. One common method is the Prilezhaev reaction, where a peracid, such as m-chloroperbenzoic acid (m-CPBA), is used to oxidize the double bonds in the alkenyl chains to form the oxirane ring . The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of epoxides like this compound can be achieved through the use of catalytic systems. For example, the Sharpless epoxidation employs titanium-based catalysts and tartrate ligands to achieve high enantioselectivity in the formation of the oxirane ring . This method is particularly useful for producing large quantities of enantiomerically pure epoxides.
Analyse Chemischer Reaktionen
Types of Reactions
2-((E)-Pent-2-en-1-yl)-3-((Z)-undec-2-en-1-yl)oxirane can undergo various chemical reactions, including:
Oxidation: The oxirane ring can be opened by oxidizing agents to form diols.
Reduction: Reducing agents can convert the oxirane ring into alcohols.
Substitution: Nucleophiles can attack the oxirane ring, leading to ring-opening and substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or peracids like m-CPBA.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as hydroxide ions (OH⁻) or alkoxides (RO⁻).
Major Products Formed
Diols: Formed through oxidation.
Alcohols: Formed through reduction.
Substituted Alcohols: Formed through nucleophilic substitution.
Wissenschaftliche Forschungsanwendungen
2-((E)-Pent-2-en-1-yl)-3-((Z)-undec-2-en-1-yl)oxirane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of polymers and as a reactive diluent in epoxy resins.
Wirkmechanismus
The mechanism of action of 2-((E)-Pent-2-en-1-yl)-3-((Z)-undec-2-en-1-yl)oxirane involves the reactivity of the oxirane ring. The strained three-membered ring is highly reactive and can undergo ring-opening reactions with various nucleophiles. This reactivity is exploited in synthetic chemistry to introduce functional groups into molecules. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-((E)-Pent-2-en-1-yl)-3-((Z)-dodec-2-en-1-yl)oxirane: Similar structure with a longer alkenyl chain.
2-((E)-Hex-2-en-1-yl)-3-((Z)-undec-2-en-1-yl)oxirane: Similar structure with a different alkenyl chain length.
2-((E)-Pent-2-en-1-yl)-3-((Z)-dec-2-en-1-yl)oxirane: Similar structure with a shorter alkenyl chain.
Uniqueness
The uniqueness of 2-((E)-Pent-2-en-1-yl)-3-((Z)-undec-2-en-1-yl)oxirane lies in its specific E/Z isomerism and the combination of alkenyl chains, which can influence its reactivity and applications in various fields .
Eigenschaften
Molekularformel |
C18H32O |
|---|---|
Molekulargewicht |
264.4 g/mol |
IUPAC-Name |
2-[(E)-pent-2-enyl]-3-[(Z)-undec-2-enyl]oxirane |
InChI |
InChI=1S/C18H32O/c1-3-5-7-8-9-10-11-12-14-16-18-17(19-18)15-13-6-4-2/h6,12-14,17-18H,3-5,7-11,15-16H2,1-2H3/b13-6+,14-12- |
InChI-Schlüssel |
RSWYJAMVUDLFEQ-RERNGKIOSA-N |
Isomerische SMILES |
CCCCCCCC/C=C\CC1C(O1)C/C=C/CC |
Kanonische SMILES |
CCCCCCCCC=CCC1C(O1)CC=CCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Chloro-N-(2,4-dimethylthiophen-3-yl)-N-[(pyrimidin-2-yl)methyl]acetamide](/img/structure/B12926269.png)
![5,9-Diamino-N-[2-(dimethylamino)ethyl]acridine-4-carboxamide](/img/structure/B12926277.png)

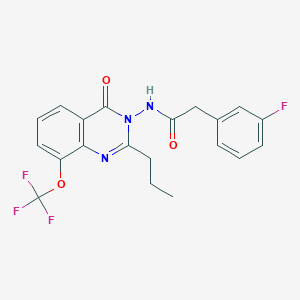
![[1,3]Dioxolo[4,5-c]pyridine-6-carbonitrile](/img/structure/B12926286.png)
![3-(6-methylbenzo[d]thiazol-2-yl)-2-phenylquinazolin-4(3H)-one](/img/structure/B12926293.png)

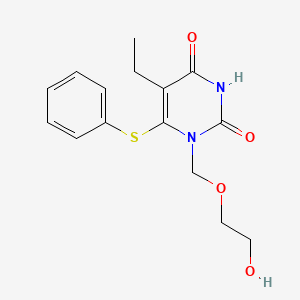
![4,4',4''-[20-(4-Hydroxyphenyl)-21H,23H-porphine-5,10,15-triyl]tris[sodium benzoate]](/img/structure/B12926316.png)
